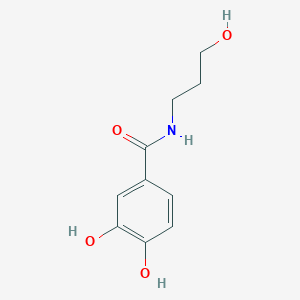
3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two hydroxyl groups on the benzene ring and an amide group attached to a 3-hydroxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in redox reactions, contributing to its antioxidant properties. Additionally, the amide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxybenzoic acid: Shares the dihydroxybenzene structure but lacks the amide group.
N-(3-Hydroxypropyl)benzamide: Contains the amide group but lacks the hydroxyl groups on the benzene ring.
3,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide: Similar structure with an additional hydroxyl group on the phenethyl chain
Uniqueness
3,4-Dihydroxy-N-(3-hydroxypropyl)benzamide is unique due to the combination of hydroxyl groups on the benzene ring and the amide group attached to a 3-hydroxypropyl chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
81819-60-5 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
3,4-dihydroxy-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H13NO4/c12-5-1-4-11-10(15)7-2-3-8(13)9(14)6-7/h2-3,6,12-14H,1,4-5H2,(H,11,15) |
Clave InChI |
OVFXWGLZXJTSFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NCCCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


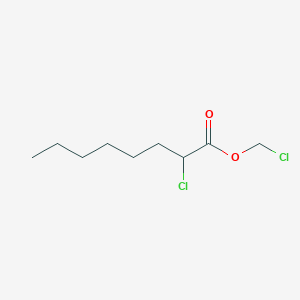
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
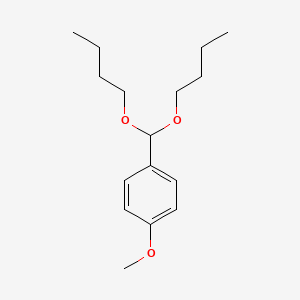
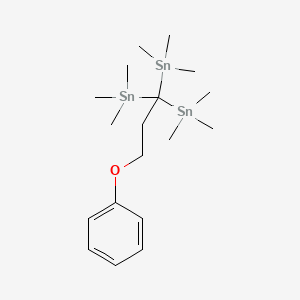
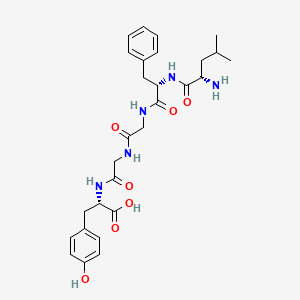
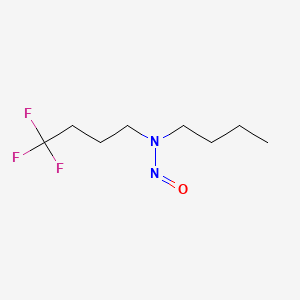


![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
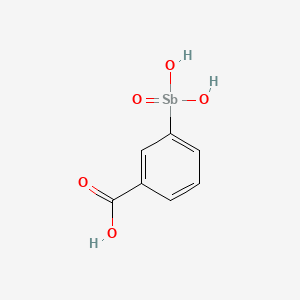
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
